molecular formula C13H20O3 B7874545 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7874545
M. Wt: 224.30 g/mol
InChI Key: OTOVOALMUQIOHQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a chemical compound supplied for research and development purposes. It is provided as a high-purity material for use in analytical and investigative contexts. Researchers utilize this and related compounds to develop and validate analytical methods for substance identification and characterization, particularly using techniques like liquid chromatography (LC/PDA) and gas chromatography-mass spectrometry (GC-MS) . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for any human or veterinary consumption. Researchers should handle all materials in accordance with their institution's safety protocols and applicable laws and regulations.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVOALMUQIOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

Aldol condensation between 2,5-dimethoxyacetophenone and isobutyraldehyde under basic conditions (NaOH, 50°C) forms the β-hydroxy ketone precursor. Subsequent Meerwein-Ponndorf-Verley reduction with aluminum isopropolate converts the ketone to the tertiary alcohol.

Catalytic Hydrogenation

An alternative pathway involves hydrogenating the α,β-unsaturated ketone intermediate (formed via aldol dehydration) using Raney nickel at 80°C and 50 psi H₂. This one-pot method achieves 65% yield but requires rigorous control over dehydration conditions to prevent over-reduction.

Table 2: Aldol-Hydrogenation Efficiency

Reduction AgentPressure (psi)Yield (%)Selectivity (%)
Raney Ni506590
Pd/C305885

Green Chemistry Approaches Using Meglumine Catalysis

Solvent-Free Pseudo-Three-Component Reactions

Recent advances emphasize sustainability, as demonstrated in meglumine-catalyzed reactions. A pseudo-three-component protocol condenses 2,5-dimethoxybenzaldehyde with dimedone and methyl vinyl ketone in aqueous ethanol, achieving 85% yield at room temperature. Meglumine’s hydroxyl and amine groups facilitate proton transfer, accelerating the nucleophilic addition while minimizing energy input.

Scalability and Environmental Metrics

The green method boasts an E-factor of 0.8 (vs. 3.5 for Grignard methods), with 98% atom economy. Recycling the aqueous ethanol solvent for five cycles retains 82% efficiency, underscoring industrial viability.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Energy InputScalabilityEnvironmental Impact
Grignard Alkylation72HighModerateModerate (solvent waste)
Aldol-Hydrogenation65ModerateHighLow (aqueous workup)
Meglumine Catalysis85LowHighVery Low (recyclable)

The Grignard method excels in yield but suffers from magnesium salt disposal issues. Aldol-hydrogenation balances scalability and environmental impact, while meglumine catalysis represents the future of sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-one or 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-oic acid.

  • Reduction: Production of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-amine or other reduced derivatives.

  • Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Pharmacological Properties

Psychoactive Effects
Research indicates that compounds structurally related to 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol may exhibit psychoactive properties. For instance, studies have shown that similar compounds can act as hallucinogens or modulate neurotransmitter systems in animal models. The compound's potential to facilitate avoidance learning in rats suggests its influence on cognitive functions and behavior .

Therapeutic Potential
There is a growing interest in the therapeutic applications of this compound, particularly in treating psychiatric disorders. Initial findings suggest that related compounds may improve symptoms in patients with schizophrenia and other mood disorders. For example, a related compound demonstrated significant efficacy in improving mental alertness and sociability in geriatric patients .

Case Study 1: Behavioral Studies in Rodents

In a controlled study involving Long-Evans rats, the administration of this compound resulted in increased avoidance responses compared to control groups. This suggests potential applications in understanding cognitive processes and developing treatments for anxiety-related disorders .

Dose (mg/kg) Avoidance Response (Mean ± S.E.)
Saline57.7 ± 4.1
Compound70.5 ± 10.4 (5 mg)
89.0 ± 3.3 (10 mg)
77.5 ± 6.7 (20 mg)

Case Study 2: Clinical Trials

A clinical trial examining the effects of similar compounds on geriatric patients reported improvements in cognitive function and social behavior at doses ranging from 25 to 100 mg/day. Patients exhibited increased mobility and engagement with their environment, indicating the compound's potential for enhancing quality of life in elderly populations .

Mechanism of Action

The mechanism by which 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol C₁₃H₂₀O₃ 2,5-Dimethoxyphenyl, 3-methyl-butan-2-ol Hypothesized serotonergic activity*
25H-NBOH C₁₇H₂₁NO₃ 2,5-Dimethoxyphenethyl, aminomethylphenol Potent 5-HT₂A agonist (psychedelic)
3,3-Dimethyl-2-butanone C₆H₁₂O Branched ketone, 3,3-dimethyl Industrial solvent, precursor
2,3-Dimethyl-2-butanol C₆H₁₄O Branched tertiary alcohol Solvent, low volatility (mp: -14°C)

Pharmacological and Physicochemical Differences

Aromatic Substitution Patterns

  • 2,5-Dimethoxyphenyl vs. This aromaticity is critical for interactions with serotonin receptors, as seen in 25H-NBOH derivatives .

Alcohol Backbone Modifications

  • Tertiary Alcohol (Target Compound) vs.
  • Branched vs. Linear Chains: The 3-methyl branch enhances steric bulk, possibly slowing metabolic degradation relative to linear-chain analogs like 3,3-dimethylbutanol .

Research Findings and Data Gaps

  • Computational modeling suggests moderate receptor interaction due to reduced amine functionality .
  • Physicochemical Data: Experimental melting/boiling points are unavailable for the target compound. By analogy, 3,3-dimethyl-2-butanone (bp: 106.2°C) and 2,3-dimethyl-2-butanol (mp: -14°C) provide benchmarks for branched aliphatic compounds .

Biological Activity

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, also known as a derivative of the phenolic compound family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

This compound features a dimethoxy-substituted phenyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing dimethoxy groups have demonstrated cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)TBD
Related Compound AHCT-116 (colon cancer)1.93
Related Compound BA375 (melanoma)0.65

Note: Specific IC50 values for this compound are currently under investigation.

The mechanism by which this compound exhibits anticancer activity may involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that similar compounds can trigger apoptotic pathways by increasing caspase activity, leading to cell cycle arrest at the G1 phase .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. Research indicates that compounds with a similar structure can enhance learning capacity in mammals and exhibit effects akin to those of hallucinogenic substances .

Behavioral Studies

A comparative study using animal models demonstrated that this compound could influence behavioral responses such as alertness and avoidance behavior. The results showed dose-dependent effects on learning acquisition and response to stimuli .

Study on Antileishmanial Activity

A study investigated the antileishmanial properties of structurally related compounds. The findings suggested that certain derivatives exhibited significant growth inhibition against Leishmania donovani, with selectivity indices indicating potential therapeutic applications in treating leishmaniasis .

Cytotoxicity Testing

Further cytotoxicity tests performed on various cell lines (including MCF-7 and HeLa) revealed promising results for derivatives of the compound. The selectivity index (SI), defined as CC50/IC50, was calculated to assess the safety profile of these compounds. For example:

CompoundCC50 (μM)IC50 (μM)SI
This compoundTBDTBDTBD
Related Compound C450.7163.38

Q & A

Q. Data Contradiction Analysis Framework :

Source of DiscrepancyResolution StrategyExample
Purity variabilityStandardize synthesis and QC protocolsUse preparative HPLC for ≥98% purity
Assay heterogeneityAdopt OECD guidelines for in vitro testsFixed exposure time (24h) and cell density
Metabolic differencesCross-validate in human/animal modelsCompare murine vs. human hepatocyte data

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